(S)-5-oxo-2,5-dihydro-2-furylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-oxo-2,5-dihydro-2-furylacetic acid is the (S)-enantiomer of 5-oxo-2,5-dihydro-2-furylacetic acid. It is a conjugate acid of a (S)-5-oxo-2,5-dihydro-2-furylacetate. It is an enantiomer of a (R)-5-oxo-2,5-dihydro-2-furylacetic acid.
Scientific Research Applications
Chemical Reactions and Synthesis
- The self-condensation of ethyl oxaloacetate, leading to compounds including ethyl 4,5-bisethoxycarbonyl-2,5-dihydro-3-hydroxy-2-oxo-5-furylacetate and ethyl 5-carboxy-4-ethoxycarbonyl-2,5-dihydro-3-hydroxy-2-oxo-5-furylacetate, is a notable reaction involving similar furan compounds (Cocker, Ladwa, Mcmurry, & Ntamila, 1971).
- A general route for synthesizing 5-substituted-2-furylacetic acids, which includes the natural metabolite plakorsin B, uses 3,4-dihydroxy-5-alkynylcarboxylic acids (Hayes, Knight, Smith, & O'Halloran, 2010).
Chemical Structures and Properties
- The synthesis of 2-Methoxyimino-2-furylacetic acid from 2-acetoxyfuran and benzaldehyde, with its structure confirmed by NMR and IR spectroscopy, highlights the diverse structural possibilities within the furan series (Liu Zuo-zhou, 2007).
- The conversion of aromatic aldehydes, including furfuraldehyde, into 2-furylacetic acids demonstrates the versatility of these compounds in synthesizing various chemical structures (Breen, Eastwood, Ockman, Rae, & Redwood, 1973).
Novel Synthetic Approaches
- New synthetic approaches to create unique furan derivatives, like 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, offer insight into the potential chemical applications of these compounds (Lichitsky, Komogortsev, & Melekhina, 2022).
- The facile synthesis of 5-substituted 2-furylacetates via 6-hydroxy-3-oxo-4-hexenoates showcases alternative synthetic routes for similar furan-based compounds (Kawano, Ogawa, Islam, & Ueda, 1995).
Properties
Molecular Formula |
C6H6O4 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-[(2S)-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/t4-/m1/s1 |
InChI Key |
HPEKPJGPWNSAAV-SCSAIBSYSA-N |
Isomeric SMILES |
C1=CC(=O)O[C@H]1CC(=O)O |
SMILES |
C1=CC(=O)OC1CC(=O)O |
Canonical SMILES |
C1=CC(=O)OC1CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.